2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine
Overview
Description
2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C20H28N4O and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.22631153 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory processes .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in an increased level of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter that plays a vital role in learning and memory .
Pharmacokinetics
Similar compounds have been shown to exhibit potent inhibitory activity against ache, suggesting that they may have good bioavailability .
Result of Action
The inhibition of AChE by this compound leads to an increase in the level of acetylcholine in the brain . This increase can enhance cognitive functions, making this compound potentially useful in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Related piperazine derivatives have been shown to interact with enzymes such as acetylcholinesterase . These interactions often involve the formation of non-covalent bonds between the compound and the enzyme, which can influence the enzyme’s activity .
Cellular Effects
The cellular effects of 2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine are currently unknown. Related compounds have been shown to influence various cellular processes. For example, some piperazine derivatives can inhibit acetylcholinesterase, an enzyme involved in neurotransmission . This can potentially influence cell signaling pathways and affect cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit acetylcholinesterase by binding to the enzyme and preventing it from breaking down acetylcholine . This can lead to an increase in acetylcholine levels, affecting neurotransmission .
Temporal Effects in Laboratory Settings
Related compounds have been shown to exhibit stable inhibitory effects on acetylcholinesterase over time .
Dosage Effects in Animal Models
Related compounds have been studied in animal models, and their effects often depend on the dosage used .
Metabolic Pathways
Related compounds have been shown to interact with enzymes such as acetylcholinesterase, suggesting that they may be involved in cholinergic signaling pathways .
Transport and Distribution
Related compounds have been shown to interact with various proteins and enzymes, suggesting that they may be transported and distributed via these interactions .
Subcellular Localization
Related compounds have been shown to interact with enzymes such as acetylcholinesterase, which are typically found in the synaptic clefts of neurons .
Properties
IUPAC Name |
2-(1-adamantyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c25-18(14-20-11-15-8-16(12-20)10-17(9-15)13-20)23-4-6-24(7-5-23)19-21-2-1-3-22-19/h1-3,15-17H,4-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXVWBKQTZZUFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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